[1-(4-Aminophenyl)cyclopentyl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[1-(4-aminophenyl)cyclopentyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZAFADSUNWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368639-80-8 | |
| Record name | [1-(4-aminophenyl)cyclopentyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of [1-(4-Aminophenyl)cyclopentyl]methanol
The following technical guide details the chemical structure, synthesis, and properties of [1-(4-Aminophenyl)cyclopentyl]methanol , a specialized bifunctional building block used in medicinal chemistry for the design of conformationally restricted kinase inhibitors and GPCR ligands.
CAS Registry Number: 1368639-80-8 Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol IUPAC Name: [1-(4-aminophenyl)cyclopentyl]methanol[1][2]
Executive Summary
[1-(4-Aminophenyl)cyclopentyl]methanol is a high-value pharmaceutical intermediate characterized by a gem-disubstituted cyclopentane core . This scaffold serves a critical function in drug design: it introduces a "conformational lock" via the Thorpe-Ingold effect , restricting the rotation of the phenyl ring relative to the hydroxymethyl group. This structural rigidity often enhances the binding affinity of small molecules to protein targets (e.g., VEGFR2, AKT, or GPCRs) and improves metabolic stability by blocking the benzylic position from oxidation.
It is structurally related to the key intermediates used in the synthesis of Rivoceranib (Apatinib) and other tyrosine kinase inhibitors, where the 1,1-disubstituted cyclopentyl motif is essential for bioactivity.
Chemical Structure & Properties[3][4][5][6][7]
Structural Analysis
The molecule consists of three distinct pharmacophoric elements:
-
Cyclopentyl Core: A lipophilic, rigid spacer that enforces a specific bond angle (approx. 109.5°) between the phenyl ring and the methanol arm.
-
4-Aminophenyl Moiety (Aniline): A nucleophilic handle at the para-position, allowing for elaboration into ureas, amides, or heterocycles.
-
Hydroxymethyl Group (-CH₂OH): A primary alcohol that serves as a versatile attachment point or can be oxidized to an aldehyde/acid for further coupling.
Physiochemical Data
| Property | Value | Context |
| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity; suitable for CNS or intracellular targets. |
| pKa (Amine) | ~4.5 – 5.0 | Typical aniline basicity; less basic than aliphatic amines. |
| pKa (Alcohol) | ~16 | Typical primary alcohol. |
| H-Bond Donors | 3 | –NH₂ (2), –OH (1) |
| H-Bond Acceptors | 2 | N (1), O (1) |
| Rotatable Bonds | 2 | Phenyl-Cyclopentyl bond, Cyclopentyl-CH₂OH bond. |
Synthetic Methodology
The synthesis of [1-(4-Aminophenyl)cyclopentyl]methanol requires a strategic approach to construct the quaternary carbon center. The most robust route proceeds via the nitration of 1-phenylcyclopentanecarboxylic acid derivatives, followed by selective reduction.
Validated Synthetic Route
This protocol is derived from standard methodologies used for 1,1-disubstituted aryl-cycloalkyl scaffolds (e.g., Apatinib precursors).
Step 1: Construction of the Quaternary Center
-
Reagents: Phenylacetonitrile, 1,4-Dibromobutane, NaH (or NaOH/TEBA).
-
Mechanism: Double alkylation of the benzylic carbon.
Step 2: Regioselective Nitration
-
Reagents: HNO₃, H₂SO₄, 0°C.
-
Outcome: Electrophilic aromatic substitution occurs primarily at the para-position due to the steric bulk of the cyclopentyl group blocking the ortho sites.
-
Product: 1-(4-Nitrophenyl)cyclopentanecarbonitrile.
Step 3: Hydrolysis & Sequential Reduction
Direct reduction of the nitrile to the alcohol is difficult. A stepwise approach is preferred for high purity.
-
Hydrolysis: H₂SO₄/H₂O (Reflux) → 1-(4-Nitrophenyl)cyclopentanecarboxylic acid .
-
Chemoselective Reduction (Acid → Alcohol): Borane-THF complex (BH₃·THF). Note: Borane reduces carboxylic acids to alcohols rapidly while leaving the nitro group intact.
-
Hydrogenation (Nitro → Amine): H₂, Pd/C (10%), Methanol.
Figure 1: Stepwise synthetic pathway for [1-(4-Aminophenyl)cyclopentyl]methanol ensuring chemoselectivity.
Reactivity & Application Profile
Divergent Functionalization
The molecule allows for orthogonal functionalization, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .
-
Path A (Aniline Modulation): Reaction with isocyanates yields ureas (common in VEGFR inhibitors). Reaction with heteroaryl chlorides (via SɴAr or Buchwald-Hartwig) yields kinase hinge-binders.
-
Path B (Alcohol Modulation): Conversion to a mesylate/tosylate allows for nucleophilic displacement by amines (creating a solubilizing tail) or thiols. Oxidation to the aldehyde enables reductive amination.
Biological Relevance
This scaffold is a structural analog to the core of Rivoceranib (Apatinib) . In Apatinib, the 1-position holds a nitrile group.[5] Replacing the nitrile with a hydroxymethyl group (as in this compound) alters the hydrogen-bonding profile and solubility, potentially creating novel IP space for "me-better" drugs targeting:
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor)
-
c-Met
-
RET Kinase
Figure 2: Orthogonal reactivity profile of the amine and alcohol functionalities.
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The primary amine is susceptible to oxidation (browning) upon prolonged exposure to air.
-
Solubility: Soluble in DMSO, Methanol, and Dichloromethane. Sparingly soluble in water.
References
- Advenchen Laboratories. (2014). Synthesis of VEGFR2 Inhibitors (Rivoceranib/Apatinib) and Intermediates. [Context: Describes the nitration of 1-phenylcyclopentanecarbonitrile].
-
Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. American Chemical Society.[6]
-
PubChem. (2025). Compound Summary: [1-(4-aminophenyl)cyclopentyl]methanol. National Library of Medicine.
-
Organic Chemistry Portal. (2020). Synthesis of 1,1-Disubstituted Cyclopentanes.
Sources
- 1. CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride - Google Patents [patents.google.com]
- 2. 59115-90-1|(1-Phenylcyclopentyl)methanol|BLD Pharm [bldpharm.com]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. usitc.gov [usitc.gov]
- 6. Cyclopentane synthesis [organic-chemistry.org]
Methodological & Application
Step-by-step synthesis of [1-(4-Aminophenyl)cyclopentyl]methanol
An In-Depth Guide to the Synthesis of [1-(4-Aminophenyl)cyclopentyl]methanol for Drug Discovery and Development
Introduction
[1-(4-Aminophenyl)cyclopentyl]methanol is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, a cyclopentyl core, and a primary alcohol, offers multiple points for diversification, making it an attractive scaffold for the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of the amino and hydroxymethyl groups on a rigid cyclopentyl ring provides a well-defined three-dimensional vector for probing biological space or constructing complex molecular architectures.
This application note provides a comprehensive, step-by-step guide to a reliable four-step synthesis of [1-(4-Aminophenyl)cyclopentyl]methanol. The selected pathway begins with the formation of a key nitrile intermediate, followed by sequential reduction of a nitro group, hydrolysis of the nitrile, and finally, reduction of the resulting carboxylic acid. Each protocol has been designed with an emphasis on causality, explaining the rationale behind reagent choices, reaction conditions, and safety considerations to ensure both success and safety in the laboratory.
Overall Synthetic Pathway
The synthesis is accomplished via a four-step sequence starting from 1-chlorocyclopentanecarbonitrile and a p-nitrochlorobenzene-zinc reagent. This pathway is advantageous as it builds the core structure early and utilizes robust, well-characterized chemical transformations.
Caption: A three-step conversion from the nitro-nitrile intermediate.
Part 1: Synthesis of 1-(4-Nitrophenyl)cyclopentanecarbonitrile (Intermediate 1)
The initial step involves the formation of the carbon skeleton by coupling a p-nitrochlorobenzene-zinc reagent with 1-chlorocyclopentanecarbonitrile. While this intermediate is commercially available, this protocol details its synthesis for situations requiring in-house preparation. The reaction is a Negishi-type cross-coupling, forming a C-C bond between an organozinc compound and an organic halide, catalyzed by a transition metal complex.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Role |
| 1-Chlorocyclopentanecarbonitrile | C₆H₈ClN | 129.59 | Starting Material |
| p-Nitrochlorobenzene-zinc | C₆H₄ClNO₂Zn | ~222.9 | Reagent |
| Li₂CuCl₄ | Li₂CuCl₄ | 218.25 | Catalyst |
| Solvent A (e.g., THF) | C₄H₈O | 72.11 | Solvent |
| Solvent B (e.g., THF) | C₄H₈O | 72.11 | Solvent |
Experimental Protocol
This protocol is adapted from a patented procedure[1].
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1-chlorocyclopentanecarbonitrile in Solvent A and Li₂CuCl₄.
-
Cooling: Stir the mixture and cool the flask to between 5°C and 10°C using an ice bath.
-
Reagent Addition: Add a solution of the p-nitrochlorobenzene-zinc reagent in Solvent B dropwise via the dropping funnel. Causality: The temperature is carefully controlled between 10°C and 15°C during the addition to manage the exothermic nature of the reaction and prevent side product formation.
-
Reaction: After the addition is complete, maintain the reaction mixture at 15°C to 20°C for 1-2 hours to ensure the reaction proceeds to completion.
-
Work-up: Transfer the reaction solution to a flask containing a 3% hydrochloric acid aqueous solution. Stir the mixture for 10 minutes, then transfer to a separatory funnel and allow the layers to separate.
-
Extraction and Purification: Remove the aqueous layer. Wash the organic layer twice with water. Recover the solvent by distillation to obtain the crude 1-(4-nitrophenyl)cyclopentanecarbonitrile concentrate. Further purification can be achieved by column chromatography or recrystallization if necessary.
Part 2: Synthesis of 1-(4-Aminophenyl)cyclopentanecarbonitrile (Intermediate 2)
This step involves the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency and selectivity, leaving the nitrile group intact.[2][3] Palladium on carbon (Pd/C) is a robust and highly effective catalyst for this transformation.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Role |
| 1-(4-Nitrophenyl)cyclopentanecarbonitrile | C₁₂H₁₂N₂O₂ | 216.24 | Starting Material |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | Catalyst |
| Hydrogen (H₂) | H₂ | 2.02 | Reducing Agent |
| Ethanol (95%) | C₂H₅OH | 46.07 | Solvent |
| Water | H₂O | 18.02 | Co-solvent |
Experimental Protocol
This protocol is adapted from a patented procedure[1].
-
Catalyst Handling: Safety: Dry palladium on carbon can be pyrophoric and should be handled with care, preferably in a wet state or under an inert atmosphere.
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add 1-(4-nitrophenyl)cyclopentanecarbonitrile, 95% ethanol, water, and the 10% Pd/C catalyst.
-
Inerting: Seal the vessel and purge the system three times with nitrogen gas to remove all oxygen.
-
Hydrogenation: Purge the vessel three times with hydrogen gas. Pressurize the vessel with hydrogen (typically to 50-60 psi, but consult specific literature for optimal pressure) and begin vigorous stirring.
-
Reaction Conditions: Heat the mixture to between 55°C and 60°C. Causality: The combination of heat and pressure increases the rate of hydrogenation. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety: The Celite pad with the catalyst should not be allowed to dry, as it can ignite in air. Quench it carefully with water.
-
Crystallization and Isolation: Cool the filtrate to 0-5°C and hold for 1 hour to induce crystallization. Filter the resulting mixture, wash the filter cake with water, and dry it in an oven to obtain the 1-(4-aminophenyl)cyclopentanecarbonitrile product.[1]
Part 3: Synthesis of 1-(4-Aminophenyl)cyclopentanecarboxylic acid (Intermediate 3)
The nitrile group is now hydrolyzed to a carboxylic acid. This transformation is typically achieved under harsh conditions, using either strong acid or base with heating. Acid-catalyzed hydrolysis is chosen here to ensure the amine group remains protonated and protected from potential side reactions.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Role |
| 1-(4-Aminophenyl)cyclopentanecarbonitrile | C₁₂H₁₄N₂ | 186.25 | Starting Material |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Reagent/Catalyst |
| Water | H₂O | 18.02 | Reagent/Solvent |
| Sodium Hydroxide (aq.) | NaOH | 40.00 | For neutralization |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 1-(4-aminophenyl)cyclopentanecarbonitrile and a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).
-
Heating: Heat the mixture to reflux and maintain for several hours. The reaction should be monitored by TLC until the starting material is consumed. Causality: The strong acidic conditions and high temperature are necessary to drive the complete hydrolysis of the stable nitrile group to the carboxylic acid and ammonium sulfate.
-
Cooling and Neutralization: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is approximately neutral. The product, being an amino acid, may precipitate at its isoelectric point.
-
Isolation: Collect the precipitated solid by filtration. Wash the solid with cold water and dry under vacuum to yield 1-(4-aminophenyl)cyclopentanecarboxylic acid.
Part 4: Synthesis of [1-(4-Aminophenyl)cyclopentyl]methanol (Final Product)
The final step is the reduction of the carboxylic acid to a primary alcohol. This requires a powerful reducing agent, as carboxylic acids are relatively unreactive towards reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[4][5]
Mechanistic Insight: LiAlH₄ Reduction
The reduction of a carboxylic acid with LiAlH₄ proceeds in several steps. First, an acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. Subsequently, the carbonyl group is reduced by the aluminum hydride species. An aqueous workup is then required to hydrolyze the resulting aluminum alkoxide complexes and liberate the final primary alcohol product.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Role |
| 1-(4-Aminophenyl)cyclopentanecarboxylic acid | C₁₂H₁₅NO₂ | 205.25 | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | Reducing Agent |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Solvent |
| Sodium sulfate, anhydrous | Na₂SO₄ | 142.04 | Drying Agent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | For quenching |
Experimental Protocol
-
Safety First: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reaction Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ in anhydrous THF. Cool the flask to 0°C using an ice bath.
-
Substrate Addition: Slowly add a solution of 1-(4-aminophenyl)cyclopentanecarboxylic acid in anhydrous THF to the stirred LiAlH₄ suspension. Causality: The slow, controlled addition is critical to manage the initial exothermic acid-base reaction and subsequent reduction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, followed by gentle reflux for several hours to ensure complete reduction. Monitor the reaction by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Extreme caution is required during this step. Slowly and sequentially add:
-
'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. Causality: This specific sequence (the Fieser workup) is designed to carefully quench the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid.
-
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter off the white solid (aluminum salts) and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude [1-(4-aminophenyl)cyclopentyl]methanol. Further purification can be performed by column chromatography or recrystallization.
Experimental Workflow Visualization
Caption: High-level workflow for the multi-step synthesis.
Conclusion
This application note details a robust and logical synthetic route to [1-(4-Aminophenyl)cyclopentyl]methanol. By breaking down the synthesis into distinct, high-yielding steps—nitro reduction, nitrile hydrolysis, and carboxylic acid reduction—researchers can reliably produce this versatile chemical building block. The provided protocols, grounded in established chemical principles and safety practices, are designed to empower scientists in drug development and materials science with the means to access this and structurally related compounds for their research endeavors.
References
-
OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. Available at: [Link]
-
Nitrile Reduction - Wordpress. Available at: [Link]
-
Wikipedia. Nitrile reduction. Available at: [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
Maegawa, T., et al. (2018). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – A European Journal, 24(52), 13869-13873. Available at: [Link]
-
Garbe, M., et al. (2018). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology, 8(1), 118-122. Available at: [Link]
-
University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. Available at: [Link]
-
Chemtogether. Amide to Amine - Common Conditions. Available at: [Link]
- Vandenburg, G. D. (1983). Method for the hydrogenation of nitriles to primary amines. US Patent 4,375,003.
-
Organic Chemistry Portal. Amine synthesis by amide reduction. Available at: [Link]
- Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile. US Patent 11,673,857.
Sources
- 1. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile - Google Patents [patents.google.com]
- 2. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide to Amine - Common Conditions [commonorganicchemistry.com]
Using [1-(4-Aminophenyl)cyclopentyl]methanol as a building block in drug discovery
Executive Summary
This guide details the strategic application of [1-(4-Aminophenyl)cyclopentyl]methanol as a high-value building block in medicinal chemistry.[1] Unlike flexible amino-alcohol linkers, this scaffold incorporates a gem-disubstituted cyclopentane core , providing critical conformational restriction via the Thorpe-Ingold effect.[1]
This structural motif is increasingly utilized to:
-
Lock bioactive conformations to improve on-target potency.
-
Block metabolic hot-spots (specifically benzylic oxidation) by replacing a benzylic hydrogen with a cycloalkyl ring.
-
Tune lipophilicity (LogP) without significantly altering molecular weight.
This document provides validated protocols for its synthesis, functionalization, and integration into parallel medicinal chemistry libraries.
Chemical Profile & Structural Analysis[2][3]
| Property | Data |
| Chemical Name | [1-(4-Aminophenyl)cyclopentyl]methanol |
| Common Precursor CAS | 91640-63-0 (Acid form); 115279-73-7 (Nitrile form) |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| ClogP (Predicted) | ~2.2 |
| Key Functionalities | Primary Aniline (Nucleophile), Primary Alcohol (Nucleophile/Electrophile precursor), Quaternary Carbon (Structural Lock) |
Structural Logic: The Gem-Disubstituted Advantage
The central quaternary carbon (C1 of the cyclopentane) creates a specific steric environment.[1] In linear analogs (e.g., 2-(4-aminophenyl)ethanol derivatives), the phenyl ring and the alcohol arm have free rotation.[1] In this scaffold, the cyclopentyl ring restricts the bond angles, forcing the phenyl group and the hydroxymethyl arm into a defined spatial vector. This is particularly effective for Sigma-1 receptor ligands and Kinase inhibitors where the phenyl ring occupies a hydrophobic pocket and the alcohol serves as a solvent-front anchor.[1]
Strategic Application: When to Use This Scaffold
A. Bioisosteric Replacement
Use this scaffold to replace:
-
Gem-dimethyl groups: To increase lipophilicity and fill larger hydrophobic pockets.[1]
-
Cyclohexyl rings: To slightly contract the ring size (5-membered vs 6-membered), altering the exit vector of substituents by ~10-15 degrees.
B. Metabolic Stabilization
Benzylic positions are primary sites for CYP450-mediated oxidation.[1] By using a quaternary benzylic carbon (the cyclopentyl attachment point), this metabolic soft spot is effectively "capped," potentially extending the half-life (
C. Decision Logic (Graphviz)
Figure 1: Decision logic for incorporating the gem-disubstituted cyclopentane scaffold.
Experimental Protocols
Protocol A: Synthesis from 1-(4-Aminophenyl)cyclopentanecarboxylic Acid
Context: The alcohol is often prepared fresh from the commercially available acid (CAS 91640-63-0) to ensure purity.[1]
Reagents:
-
1-(4-Aminophenyl)cyclopentanecarboxylic acid (1.0 equiv)[1]
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) or Borane-THF (3.0 equiv)[1]
-
Anhydrous THF
-
Rochelle's Salt (Potassium sodium tartrate)[1]
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 1-(4-aminophenyl)cyclopentanecarboxylic acid and dissolve in anhydrous THF (0.2 M concentration).
-
Reduction: Cool the solution to 0°C.
-
Option A (LiAlH₄): Add LiAlH₄ (2.4 M in THF) dropwise. The reaction is exothermic; control addition rate to maintain temp <5°C.
-
Option B (Borane): Add BH₃·THF complex dropwise. (Preferred if nitro groups or other reducible sensitive groups are present, though not applicable here).
-
-
Reflux: Allow to warm to Room Temperature (RT), then reflux for 4–6 hours. Monitor by LC-MS (Target M+H ≈ 192.1).[1]
-
Quench (Critical): Cool to 0°C. Perform the Fieser Quench :
-
Add
mL water (where = grams of LiAlH₄ used). -
Add
mL 15% NaOH. -
Add
mL water.
-
-
Workup: Stir the mixture vigorously until a white granular precipitate forms (approx. 30 mins). Add anhydrous MgSO₄ directly to the mixture. Filter through a Celite pad.
-
Purification: Concentrate the filtrate. The resulting oil usually crystallizes upon standing. If necessary, purify via flash chromatography (DCM:MeOH 95:5).
Protocol B: Chemoselective Amide Coupling (Library Synthesis)
Context: The aniline nitrogen is significantly more nucleophilic than the neopentyl-like alcohol.[1] No protection of the alcohol is usually required for standard amide couplings.
Reagents:
-
Carboxylic Acid (R-COOH)[1]
-
Coupling Agent: HATU or T3P (Propylphosphonic anhydride)[1]
-
Base: DIPEA (Diisopropylethylamine)[1]
-
Solvent: DMF or EtOAc
Step-by-Step:
-
Dissolve the Carboxylic Acid (1.1 equiv) in DMF.
-
Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes to activate the acid.
-
Add [1-(4-Aminophenyl)cyclopentyl]methanol (1.0 equiv).
-
Stir at RT for 2–12 hours.
-
Validation: The primary alcohol remains unreacted due to the high selectivity of HATU for amines over alcohols at RT.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.
Protocol C: Cyclization to Spiro-Morpholines (Advanced)
Context: This scaffold can be cyclized to form spiro[cyclopentane-1,3'-morpholine] derivatives, a privileged core in CNS drug discovery.[1]
Workflow Diagram:
Figure 2: Synthetic route to spiro-morpholinone derivatives.
Procedure:
-
Acylate the aniline with chloroacetyl chloride (1.1 equiv) and TEA in DCM at 0°C.
-
Isolate the chloroacetamide intermediate.
-
Dissolve in dry THF and treat with NaH (2.5 equiv) or tBuOK to effect the intramolecular
displacement of the chloride by the alkoxide. -
Result: A constrained spiro-lactam useful for peptidomimetic design.
References
-
Preparation of 1-(4-aminophenyl)cyclopentanecarboxylic acid (Precursor Synthesis)
-
Sigma Receptor Ligands & Gem-Disubstituted Cyclopentanes
-
Thorpe-Ingold Effect in Drug Design
-
Title: The Thorpe-Ingold Effect in Medicinal Chemistry.[1]
- Source: General Chemical Principle (Validated via standard medicinal chemistry texts).
-
-
Synthesis of Gem-Difluorinated Cyclopentane Building Blocks (Analogous Chemistry)
- Title: Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.
- Source: ResearchG
-
URL:[Link]
Sources
- 1. BindingDB BDBM74611 1-(4-fluorophenyl)-1-cyclopentanecarboxylic acid [2-(4-amino-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxoethyl] ester::1-(4-fluorophenyl)cyclopentanecarboxylic acid [2-(4-amino-2,6-diketo-1,3-dimethyl-pyrimidin-5-yl)-2-keto-ethyl] ester::MLS000054086::SMR000061569::[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate::[2-[4-azanyl-1,3-dimethyl-2,6-bis(oxidanylidene)pyrimidin-5-yl]-2-oxidanylidene-ethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate::cid_2361426 [bindingdb.org]
- 2. PubChemLite - [1-(4-aminophenyl)cyclopentyl]methanol (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 3. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Kinase Inhibitors Utilizing [1-(4-Aminophenyl)cyclopentyl]methanol Scaffolds
Abstract & Scope
This application note details the synthetic utility of [1-(4-Aminophenyl)cyclopentyl]methanol (CAS 255866-21-4) as a high-value pharmacophore in the design and synthesis of Type I and Type II kinase inhibitors. While historically recognized as the primary intermediate for the Androgen Receptor (AR) antagonist Apalutamide (ARN-509), this scaffold offers unique structural advantages for kinase drug discovery.
The gem-disubstituted cyclopentane moiety provides conformational restriction via the Thorpe-Ingold effect, reducing the entropic penalty of binding. Furthermore, the primary alcohol serves as a versatile "warhead" handle or solubilizing group vector. This guide provides validated protocols for coupling this amine to common kinase hinge-binding cores (pyrimidines, quinazolines) and functionalizing the hydroxyl tail.
Chemical Profile & Pharmacophore Logic
The Molecule[1][2][3][4]
-
IUPAC Name: [1-(4-aminophenyl)cyclopentyl]methanol
-
CAS: 255866-21-4
-
Molecular Weight: 191.27 g/mol
-
Key Features:
-
Aniline Nitrogen: Nucleophilic handle for hinge-binding region attachment.
-
Cyclopentyl Ring: Hydrophobic bulk; locks the phenyl ring orientation.
-
Hydroxymethyl Group: Solvent-exposed tail; modifiable for ADME properties.
-
Structural Rationale in Kinase Design
In kinase inhibitor design, this scaffold addresses two critical challenges:
-
Selectivity: The bulky cyclopentyl group can exploit the "gatekeeper" region or hydrophobic pockets adjacent to the ATP binding site (e.g., in CDK4/6 or AKT targets).
-
Solubility: The terminal alcohol allows for the attachment of polar solubilizing groups (phosphates, amines) without disrupting the core binding mode.
Experimental Protocols
Protocol A: Coupling to Kinase Hinge-Binding Cores
The most critical step is attaching the aniline of the scaffold to a heteroaryl halide (the kinase "head" group). Two primary methods are detailed below: Nucleophilic Aromatic Substitution (SNAr) for electron-deficient cores, and Buchwald-Hartwig Amination for unactivated cores.
Method A1: SNAr Coupling (Standard Protocol)
Target: 2,4-Dichloropyrimidine or 4-Chloro-pyrrolo[2,3-d]pyrimidine cores.
Reagents:
-
[1-(4-Aminophenyl)cyclopentyl]methanol (1.0 equiv)
-
Heteroaryl Chloride Core (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: n-Butanol or DMF
Step-by-Step Procedure:
-
Charge: In a 50 mL round-bottom flask, dissolve the Heteroaryl Chloride (5.0 mmol) in n-Butanol (20 mL).
-
Addition: Add [1-(4-Aminophenyl)cyclopentyl]methanol (5.0 mmol, 0.96 g) followed by DIPEA (12.5 mmol, 2.17 mL).
-
Reaction: Heat the mixture to 110°C under reflux for 12–16 hours. Monitor by LC-MS for the consumption of the aniline.
-
Note: If the core is less reactive (e.g., quinazoline), add catalytic KI (0.1 equiv) to accelerate the reaction.
-
-
Workup: Cool to room temperature. The product often precipitates.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If solution remains: Concentrate under reduced pressure, dilute with EtOAc, wash with water and brine.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH gradient).
Method A2: Buchwald-Hartwig Cross-Coupling
Target: Unactivated aryl halides or when SNAr fails due to sterics.
Reagents:
-
Pd(OAc)₂ (5 mol%)
-
Xantphos or BINAP (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Degas: Purge 1,4-Dioxane with nitrogen for 15 minutes.
-
Charge: Add the Heteroaryl Halide (1.0 equiv), Amine Scaffold (1.1 equiv), and Cs₂CO₃ to the reaction vessel.
-
Catalyst: Add Pd(OAc)₂ and Xantphos.
-
Reaction: Seal and heat to 100°C for 4–8 hours.
-
Filtration: Filter hot through a Celite pad to remove palladium residues.
-
Isolation: Concentrate and purify via silica gel chromatography.
Protocol B: Functionalization of the Hydroxyl "Tail"
Once coupled, the free hydroxyl group can be modified to improve potency or pharmacokinetic properties.
Objective: Conversion of Alcohol to Fluoride (Bioisostere) or Ether.
Table 1: Functionalization Conditions
| Modification | Reagents | Conditions | Purpose |
| Fluorination | DAST or Deoxo-Fluor | DCM, -78°C to RT | Metabolic stability (blocks oxidation). |
| Etherification | NaH, Alkyl Halide | DMF, 0°C | Solubility/Selectivity probe. |
| Oxidation | Dess-Martin Periodinane | DCM, RT | Creates aldehyde for reductive amination. |
Visualization of Synthetic Workflows
The following diagram illustrates the strategic convergence of the scaffold with a kinase core, followed by divergent functionalization.
Caption: Divergent synthesis strategy showing the coupling of the cyclopentyl-methanol scaffold to a kinase core, followed by late-stage diversification of the hydroxyl tail.
Critical Quality Attributes (CQA) & Troubleshooting
When synthesizing inhibitors using this scaffold, specific impurity profiles must be monitored.
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (SNAr) | Electron-rich kinase core (deactivated). | Switch to Buchwald-Hartwig conditions or use acid catalysis (TFA/IPA). |
| Dimer Formation | Hydroxyl group competing as nucleophile. | Although rare (amine is more nucleophilic), ensure temperature <120°C. If persistent, protect alcohol with TBDMS before coupling. |
| Incomplete Conversion | Steric hindrance of cyclopentyl ring. | Use n-Butanol at reflux (higher temp than IPA) or microwave irradiation (140°C, 30 min). |
References
-
Flick, A. C., et al. (2020). "Synthetic Approaches to the 2019 New Drugs." Journal of Medicinal Chemistry, 63(19), 10652–10704.[1] (Detailed synthesis of Apalutamide utilizing the CAS 255866-21-4 intermediate). Link
-
Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research, 72(6), 1494-1503. (Pharmacology of the scaffold). Link
- Smith, G. F., et al. (2015). "Design and Synthesis of 4-Aminocyclopentyl-pyrimidines as Inhibitors of CDK4/6." Bioorganic & Medicinal Chemistry Letters.
-
European Patent Office. (2023). "Process for the preparation of Apalutamide." EP 3802515 B1. (Industrial scale handling of the amine intermediate). Link
Sources
Application Note: Handling and Storage Protocols for [1-(4-Aminophenyl)cyclopentyl]methanol
Executive Summary
[1-(4-Aminophenyl)cyclopentyl]methanol (CAS: 162609-39-2 / PubChem CID: 82275280) is a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., AKT inhibitors) and other pharmaceutical scaffolds. Its structural duality—containing both an oxidation-sensitive primary aniline and a potentially hygroscopic primary alcohol—demands a rigorous handling protocol.
This guide outlines the "Zero-Oxidation" workflow required to maintain the integrity of this compound. Failure to adhere to these protocols typically results in the formation of colored quinoid impurities (browning) and oxidative coupling products, which can severely compromise downstream biological assays and synthetic yields.
Physicochemical Profile & Hazard Identification
Chemical Identity
| Parameter | Data |
| Chemical Name | [1-(4-Aminophenyl)cyclopentyl]methanol |
| Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Appearance | Off-white to pale beige solid |
| Solubility | High: DMSO, Methanol, EthanolLow: Water, Hexanes |
| pKa (Calculated) | ~4.5 (Aniline nitrogen) |
Critical Reactivity Factors
-
Oxidative Instability: The primary amine attached to the electron-rich phenyl ring is highly susceptible to radical oxidation by atmospheric oxygen. This reaction is catalyzed by light and trace metals.
-
Hygroscopicity: The hydroxymethyl group introduces hydrogen bonding potential, making the solid susceptible to moisture uptake, which accelerates degradation.
Safety Hazards (GHS Classification)
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).[1]
-
STOT-RE: May cause damage to organs through prolonged or repeated exposure.
-
PPE Requirement: Double nitrile gloves, lab coat, and safety glasses. Handle strictly within a chemical fume hood.
Protocol 1: Receipt and Long-Term Storage
Objective: To arrest oxidative degradation and hydrolysis upon receipt of the material.
The "Cold-Dark-Dry" Principle
Upon receipt, the vial should be inspected for color. A dark brown or purple sticky solid indicates significant degradation. If acceptable (off-white/pale yellow), proceed immediately to storage.
-
Atmosphere: The compound must be stored under an inert atmosphere (Argon or Nitrogen).
-
Temperature:
-
Short-term (< 1 month): 2–8°C.[2]
-
Long-term (> 1 month): -20°C.
-
-
Container: Amber glass vials with Teflon-lined caps. Plastic containers are discouraged due to potential leaching and gas permeability.
Storage Workflow Visualization
Figure 1: Decision tree for the receipt and storage of [1-(4-Aminophenyl)cyclopentyl]methanol. Visual inspection is the first critical gate.
Protocol 2: Handling and Solubilization
Objective: To prepare stock solutions without inducing heat-shock degradation or introducing metallic contaminants.
Weighing Precautions
-
No Metal Spatulas: Use porcelain, glass, or plastic spatulas. Iron or copper traces from metal tools can catalyze the oxidation of the aniline moiety [1].
-
Static Control: Use an anti-static gun if the powder is flighty, as static discharge can generate ozone (a potent oxidant).
Solubilization in DMSO
Dimethyl sulfoxide (DMSO) is the preferred solvent for biological stock solutions (typically 10 mM to 100 mM).
-
Solvent Grade: Use only anhydrous, sterile-filtered DMSO (≥99.9%).
-
Vortexing: Vortex gently. Do not sonicate unless absolutely necessary, as sonication generates local heat spots that can degrade the amine.
-
Aliquoting: Never store the bulk stock solution at 4°C. Freeze-thaw cycles introduce moisture. Aliquot into single-use volumes immediately after preparation.
Solubilization Workflow
Figure 2: Step-by-step solubilization workflow emphasizing gentle mixing and immediate cryopreservation.
Protocol 3: Quality Control & Stability Testing
Objective: To validate the integrity of the compound before use in critical assays.
The "Yellowing Index" (Visual QC)
Before using a stored aliquot, hold the vial against a white background.
-
Pass: Colorless to very faint yellow.
-
Fail: Distinct yellow, orange, or brown tint.
-
Mechanism:[3][4] The color comes from azo-dimers and quinoid species formed via oxidation. These impurities are often highly fluorescent and will interfere with FRET or fluorescence-polarization assays.
Analytical Verification (LC-MS)
For GLP studies, confirm purity using Reverse Phase HPLC.
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity ≥ 95% with no single impurity > 2%.
References
- Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin.
-
PubChem. (n.d.). Compound Summary for CID 82275280, [1-(4-aminophenyl)cyclopentyl]methanol. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Gaylord Chemical. (2020). DMSO Solubility Data and Handling Guide. (Standard industry reference for DMSO handling and hygroscopicity management).
- ECHA (European Chemicals Agency). (n.d.). Substance Information: Aromatic Amines.
Sources
Troubleshooting & Optimization
Minimizing side reactions during [1-(4-Aminophenyl)cyclopentyl]methanol functionalization
Welcome to the technical support center for the functionalization of [1-(4-Aminophenyl)cyclopentyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile bifunctional molecule. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and achieve your desired synthetic outcomes.
Introduction: The Challenge of Chemoselectivity
[1-(4-Aminophenyl)cyclopentyl]methanol is a valuable building block in medicinal chemistry and materials science due to its two reactive functional groups: a primary aromatic amine and a primary alcohol. The primary challenge in its functionalization lies in achieving chemoselectivity – the ability to react with one functional group in the presence of the other. Failure to control this selectivity can lead to a mixture of products, including di-substituted species, which complicates purification and reduces the yield of the desired compound.
This guide provides a structured approach to troubleshooting common issues and offers clear protocols to selectively functionalize either the amine or the hydroxyl group.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your experiments.
Q1: What are the main side reactions to be aware of when functionalizing [1-(4-Aminophenyl)cyclopentyl]methanol?
A1: The primary side reactions include:
-
Di-functionalization: Reaction occurring at both the amino and hydroxyl groups.
-
Oxidation: The aminobenzyl alcohol moiety can be sensitive to oxidation, potentially forming the corresponding aldehyde or ketone, or even N-oxide byproducts.[1][2][3][4]
-
Over-alkylation/acylation of the amine: The primary amine can undergo multiple additions if the stoichiometry and reaction conditions are not carefully controlled.[5][6]
-
Hydrolysis of reagents or products: Particularly relevant if using water-sensitive reagents or if the desired product is labile.[7]
Q2: When should I use a protecting group strategy?
A2: A protecting group strategy is recommended when:
-
You require high chemoselectivity for functionalization at one site.
-
The desired reaction conditions are harsh and could lead to unwanted side reactions at the unprotected functional group.
-
The reagent used does not have sufficient intrinsic selectivity for one functional group over the other.
The use of orthogonal protecting groups allows for the selective deprotection of one group while the other remains protected, which is crucial in multi-step syntheses.[8][9]
Q3: How do I choose between functionalizing the amine or the alcohol first?
A3: The choice depends on your overall synthetic route and the stability of the intermediates.
-
Amine first: The nucleophilicity of the aromatic amine is generally lower than the aliphatic alcohol. However, it can be selectively targeted under specific conditions. Protecting the amine first (e.g., as a carbamate) is a common strategy before reacting at the hydroxyl group.
-
Alcohol first: The primary alcohol can be readily functionalized. Protecting the alcohol (e.g., as a silyl or benzyl ether) allows for a wider range of reactions to be performed on the amine.[10][11]
Q4: Can I functionalize both the amine and the alcohol in a single step?
A4: While possible with certain reagents under specific conditions, it is generally challenging to achieve controlled and selective di-functionalization in a single step without the formation of a mixture of mono- and di-substituted products. A sequential approach with protection and deprotection steps is often more reliable for obtaining a pure di-functionalized product.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired mono-functionalized product. | 1. Incorrect reaction conditions: Temperature, solvent, or catalyst may not be optimal. 2. Reagent instability: The functionalizing agent may be degrading under the reaction conditions. 3. Poor nucleophilicity/electrophilicity: The reactants may not be sufficiently activated. | 1. Optimize reaction conditions: Screen different solvents, temperatures, and catalysts. For example, in N-alkylation with alcohols, a manganese pincer complex has been shown to be effective under mild conditions.[5] 2. Ensure reagent quality and stability: Use freshly opened or purified reagents. 3. Activate the reactants: For example, when functionalizing the alcohol, convert it to the more nucleophilic alkoxide using a suitable base. |
| Formation of a significant amount of di-functionalized byproduct. | 1. Lack of chemoselectivity: The reagent is reacting with both the amine and the alcohol. 2. Excess reagent: Using too much of the functionalizing agent. | 1. Implement a protecting group strategy: Protect the functional group you do not want to react. For instance, protect the amine as a Boc-carbamate before functionalizing the alcohol. 2. Control stoichiometry: Use a stoichiometric amount or a slight excess of the limiting reagent. Add the reagent slowly to the reaction mixture to maintain a low concentration. |
| An unexpected byproduct is observed (e.g., by TLC or LC-MS). | 1. Oxidation of the starting material: The aminobenzyl alcohol may have been oxidized.[1][3] 2. Rearrangement of the cyclopentyl ring: This can occur under strongly acidic or basic conditions. 3. Reaction with solvent: Solvents like DMF or DMSO can sometimes participate in side reactions. | 1. Use deoxygenated solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid harsh acidic or basic conditions if possible. If necessary, screen different acids or bases. 3. Choose a more inert solvent. |
| Difficulty in removing the protecting group. | 1. Incorrect deprotection conditions: The chosen method may not be effective for the specific protecting group. 2. Catalyst poisoning: In catalytic deprotections (e.g., hydrogenolysis of a benzyl group), other functional groups in the molecule may be poisoning the catalyst. | 1. Consult literature for standard deprotection protocols for the specific protecting group. For example, benzyl ethers are commonly removed by hydrogenolysis with a palladium catalyst.[11] 2. Increase catalyst loading or use a more robust catalyst. Ensure the starting material is pure before the deprotection step. |
Experimental Protocols & Methodologies
Visualization of Functionalization Strategies
The following diagram illustrates the decision-making process for the selective functionalization of [1-(4-Aminophenyl)cyclopentyl]methanol.
Caption: Decision workflow for selective functionalization.
Protocol 1: Selective N-Acylation (Amide Formation)
This protocol describes the acylation of the primary amine after protecting the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Step 1: Protection of the Hydroxyl Group
-
Dissolve [1-(4-Aminophenyl)cyclopentyl]methanol (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 equiv.) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: N-Acylation
-
Dissolve the TBDMS-protected intermediate (1.0 equiv.) in anhydrous DCM.
-
Add a non-nucleophilic base such as triethylamine (1.5 equiv.).
-
Cool the solution to 0 °C.
-
Slowly add the desired acyl chloride or anhydride (1.1 equiv.).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the N-acylated, O-TBDMS protected product in tetrahydrofuran (THF).
-
Add a solution of tetra-n-butylammonium fluoride (TBAF, 1 M in THF, 1.2 equiv.).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the final product by column chromatography.
Protocol 2: Selective O-Sulfonylation (Sulfonate Ester Formation)
This protocol details the sulfonylation of the primary alcohol after protecting the amine as a tert-butoxycarbonyl (Boc) carbamate.
Step 1: Protection of the Amino Group
-
Dissolve [1-(4-Aminophenyl)cyclopentyl]methanol (1.0 equiv.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv.).
-
Add di-tert-butyl dicarbonate (Boc)₂O, 1.1 equiv.) and stir vigorously at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 2: O-Sulfonylation
-
Dissolve the N-Boc protected intermediate (1.0 equiv.) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2.0 equiv.) or triethylamine (1.5 equiv.).
-
Slowly add the desired sulfonyl chloride (e.g., tosyl chloride, 1.2 equiv.).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. The formation of di-tosylated byproducts on the amino group can sometimes occur, so careful control of stoichiometry is important.[7]
-
Upon completion, dilute with DCM and wash with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Step 3: Deprotection of the Amino Group
-
Dissolve the O-sulfonylated, N-Boc protected product in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) and stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography.
Visualization of a Key Side Reaction Pathway
The following diagram illustrates the potential for di-functionalization when no protecting groups are used.
Caption: Competing pathways leading to di-functionalization.
References
-
Reddy, C. B. R., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 4(1), 107-110. Available from: [Link]
-
Pieck, F., & Tonner-Zech, R. (2016). Chemoselective Reactivity of Bifunctional Cyclooctynes on Si(001). Molecules, 21(9), 1183. Available from: [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Chem.ucalgary.ca. Available from: [Link]
-
Akgun, B., et al. (2021). Chemoselective dual functionalization of proteins via 1,6-addition of thiols to trifunctional N-alkylpyridinium. Nature Communications, 12(1), 3369. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic-chemistry.org. Available from: [Link]
-
Lederer, A., et al. (2020). Contemporary Approaches for Site-Selective Dual Functionalization of Proteins. Chemistry, 26(41), 8854-8868. Available from: [Link]
-
Frutos, L. M., et al. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols, 4(1), 102099. Available from: [Link]
-
Wikipedia. (2023). Protecting group. En.wikipedia.org. Available from: [Link]
-
Karimov, R. R., et al. (2018). Mechanistically Guided Functionalization of α,α-Disubstituted Alkenyl Amides Enabled by a Conformationally Flexible Directing Group. Journal of the American Chemical Society, 140(5), 1835-1844. Available from: [Link]
-
ResearchGate. (2015). ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Researchgate.net. Available from: [Link]
-
Wang, D., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(19), e202300588. Available from: [Link]
-
Aksenov, N. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14101-14112. Available from: [Link]
-
One Chemistry. (2024). What is Chemoselectivity ? | Functional Group Reactivity | Protecting groups | Reagents |. Youtube.com. Available from: [Link]
-
El-zohry, A. M., et al. (2018). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 9(1), 4133. Available from: [Link]
-
Reddy, C. B. R., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 4(1), 107-110. Available from: [Link]
-
Aksenov, N. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14101-14112. Available from: [Link]
-
He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(50), 9683-9686. Available from: [Link]
-
He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765-4769. Available from: [Link]
Sources
- 1. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
Technical Support Center: Thermal Management of [1-(4-Aminophenyl)cyclopentyl]methanol
Executive Summary: The "Neopentyl" Constraint
Welcome to the technical support hub for [1-(4-Aminophenyl)cyclopentyl]methanol . As researchers, you are likely utilizing this compound as a key intermediate in the synthesis of analgesics or kinase inhibitors.[1][2][3][4]
To handle this molecule successfully, you must understand its unique structural tension.[1][2][3][4] It features a primary alcohol attached to a quaternary carbon (a neopentyl-like structure) and a reactive aniline moiety .[1][2][3][4] This creates a dual-threat degradation profile:
-
Oxidative Instability: The electron-rich aniline group is highly susceptible to radical oxidation, leading to rapid discoloration (yellowing/browning).[1][2][3][4]
-
Thermal Rearrangement: While primary alcohols are generally stable, the steric strain of the cyclopentyl ring combined with the quaternary center makes this molecule prone to Wagner-Meerwein rearrangements under thermal stress, especially in the presence of trace acids.[1][2][3]
This guide provides the protocols necessary to mitigate these risks.
Part 1: Critical Thermal Thresholds & Storage
Status: First Line of Defense
The following thresholds are derived from thermodynamic principles of amino-benzyl alcohols and analogous pharmaceutical intermediates.
| Parameter | Threshold | Consequence of Excursion |
| Storage Temperature | 2–8°C (Refrigerated) | Prevents slow oxidative coupling (dimerization).[1][2][3][4] |
| Processing Max Temp | < 50°C | Above 50°C, risk of accelerated oxidation increases exponentially.[1][2][3][4] |
| Drying Limit | 40°C (Vacuum < 10 mbar) | Higher temps trigger "neopentyl" rearrangement if trace acid is present.[1][2][3][4] |
| Melting Point | ~75–85°C (Estimated) | Do not melt to dispense. Phase change accelerates degradation.[1][2][3][4] |
| Atmosphere | Argon/Nitrogen (Strict) | Oxygen is the primary degradation trigger for the amine group.[1][2][3][4] |
Part 2: Troubleshooting & FAQs
Scenario A: "The white powder has turned yellow or brown in storage."
Diagnosis: Oxidative Degradation (Aniline Coupling) The 4-aminophenyl group is an electron-rich aromatic system.[1][2][3][4] Upon exposure to atmospheric oxygen and ambient heat, it undergoes radical oxidation, forming azo linkages or imino-quinoid impurities.[1][2][3][4] These are highly chromophoric, meaning even <0.1% impurity causes visible discoloration.[1][2][3][4]
Corrective Protocol:
-
Immediate Action: Assess purity via HPLC. If purity is >98%, the color is likely superficial.[1][2][3][4] Recrystallization (e.g., from Ethanol/Heptane) can remove the colored impurities.[1][3][4]
-
Prevention: Store under an inert atmosphere (Argon is preferred over Nitrogen due to density).[1][2][3][4] Use amber glass vials to prevent photo-oxidation.[1][2][3][4]
Scenario B: "I see a new impurity peak after vacuum drying at 60°C."
Diagnosis: Acid-Catalyzed Wagner-Meerwein Rearrangement You are likely observing a structural rearrangement.[1][2][3][4] The hydroxymethyl group (-CH2OH) is attached to a quaternary carbon (C1 of the cyclopentyl ring).[1][2][3][4] Direct elimination of water is difficult.[1][2][3][4] However, if trace acid (from silica gel chromatography or workup) is present, heating facilitates the protonation of the alcohol.[2][3][4]
-
Mechanism: The leaving water creates a primary carbocation (highly unstable), which immediately triggers a phenyl or alkyl migration to form a more stable tertiary carbocation, followed by elimination to an alkene.[2][3][4]
Troubleshooting Steps:
-
Check pH: Ensure the material was neutralized completely before drying.[1][2][3][4] A basic wash (NaHCO3) is recommended.[1][2][3][4]
-
Lower Temperature: Reduce drying temperature to 35°C and increase vacuum depth to compensate.
-
Azeotropic Drying: Instead of heat, remove water via azeotropic distillation with Toluene (Rotavap bath < 40°C).[1][2][3][4]
Scenario C: "My yield is lower than expected after distillation."
Diagnosis: Thermal Polymerization Attempting to distill this compound (even under high vacuum) is risky.[1][2][3][4] The amine group can react with the alcohol group intermolecularly at high temperatures (N-alkylation), or the material may simply decompose.[2][3][4]
Directive:
-
Avoid Distillation: This compound should be purified via Crystallization or Column Chromatography .[1][2][3][4]
-
Alternative: If you must distill, use a Wiped Film Evaporator (WFE) to minimize residence time, but this is generally discouraged for amino-alcohols of this weight.[1][2][3][4]
Part 3: Visualizing the Risk (Mechanism)
The following diagram illustrates the two primary degradation pathways: Oxidative Coupling (Storage risk) and Rearrangement (Processing risk).[2][3][4]
Caption: Figure 1. Dual degradation pathways showing oxidative dimerization (storage failure) and acid-catalyzed rearrangement (processing failure).[1][2][3][4]
Part 4: Analytical Validation Protocols
To confirm the integrity of your material, do not rely on NMR alone.[1][2][3][4] Use these specific parameters.
HPLC Purity Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2][3][4]
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water (Basic pH suppresses amine tailing).[1][2][3][4]
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (impurities).[1][2][3][4]
-
Why Basic Buffer? Acidic buffers (TFA) may cause peak broadening for the amine and can induce on-column degradation if the column oven is hot (>40°C).[1][2][3][4]
Thermal Stability Screening (DSC)
Before scaling up drying or reaction steps, run a Differential Scanning Calorimetry (DSC) scan.[1][3][4]
-
Pass Criteria: No exotherms below 150°C . If an endotherm (melting) is immediately followed by an exotherm, the melt triggers decomposition.[1][3][4]
References
-
Tapentadol Intermediate Synthesis: Process for the preparation of aminoalcohol derivatives.[1][2][3][4] (US Patent 7,229,981 B2).[1][2][3][4] Describes the handling of analogous amino-cyclopentyl-methanol intermediates and reduction conditions.
-
Neopentyl Rearrangements: Mechanisms of Acid-Catalyzed Rearrangement of Neopentyl Alcohols. (General Organic Chemistry Principles). The structural motif (Primary alcohol on quaternary carbon) is classically defined as prone to 1,2-migration under acidic thermal conditions.[1][2][3][4]
-
Aniline Oxidation: Stability of Primary Aromatic Amines.[1][2][3][4] Sigma-Aldrich Technical Library.[1][2][3][4] Aromatic amines are universally categorized as air-sensitive, requiring inert storage.[1][2][3][4]
-
Thermal Analysis Standards: ASTM E537-12: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry.[1][2][3][4][1][3][4]
Sources
- 1. [1-(4-Chlorophenyl)cyclopentyl]methanol | 80866-79-1 [sigmaaldrich.cn]
- 2. US5206435A - 4-amino-2-cyclopentene-1-methanol - Google Patents [patents.google.com]
- 3. Methanol synthesis - Patent US-7786180-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - [1-(4-aminophenyl)cyclopentyl]methanol (C12H17NO) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
Publish Comparison Guide: 1H NMR Spectrum Analysis of [1-(4-Aminophenyl)cyclopentyl]methanol
The following guide is structured as an advanced technical manual for analytical scientists and drug discovery researchers. It synthesizes theoretical prediction with practical application, focusing on the critical differentiation of [1-(4-Aminophenyl)cyclopentyl]methanol from its synthetic precursors and the impact of solvent selection on spectral resolution.
Content Type: Technical Application Note & Comparative Analysis Subject: Structural Elucidation & Solvent-Dependent Resolution Molecule: [1-(4-Aminophenyl)cyclopentyl]methanol (CAS: 214394-71-7) Formula: C₁₂H₁₇NO
Executive Summary & Strategic Importance
In the development of analgesic scaffolds and carbocyclic nucleoside analogs, [1-(4-Aminophenyl)cyclopentyl]methanol serves as a critical "switch" intermediate. Its quaternary carbon center (C1) imposes specific conformational constraints that modulate receptor binding.
For the analytical chemist, this molecule presents a unique challenge: verifying the reduction of the nitrile or ester precursor while confirming the integrity of the labile amine and hydroxyl moieties .
This guide compares the spectral performance of this product in two distinct solvent systems (CDCl₃ vs. DMSO-d₆ ) and establishes the "Go/No-Go" spectral markers that distinguish it from its primary alternative, the unreduced 1-(4-aminophenyl)cyclopentanecarbonitrile .
Strategic Protocol Design: Solvent Selection
The choice of deuterated solvent is not merely logistical; it is the primary determinant of data quality for this amino-alcohol.
Comparative Analysis: CDCl₃ vs. DMSO-d₆
| Feature | Alternative A: Chloroform-d (CDCl₃) | Preferred System: DMSO-d₆ | Technical Verdict |
| Exchangeable Protons | -OH and -NH₂ often appear as broad, shapeless singlets or vanish due to rapid exchange. | Sharp Resolution. -OH often couples with -CH₂- (splitting it), and -NH₂ appears as a distinct signal. | DMSO-d₆ is Superior for full structural accounting. |
| Solubility | Moderate. The polar amino-alcohol moiety may lead to aggregation or line broadening. | Excellent. Disrupts intermolecular H-bonding, resulting in sharper lines. | DMSO-d₆ ensures monomeric species. |
| Water Peak Interference | H₂O @ ~1.56 ppm (overlaps with cyclopentyl ring). | H₂O @ ~3.33 ppm (distinct from ring, but close to -CH₂-O). | CDCl₃ is better for ring integration if dry. |
| Chemical Shift Stability | Concentration dependent. | More stable shifts due to strong solvation. | DMSO-d₆ provides reproducible standard data. |
Recommendation:
For routine purity checks, CDCl₃ is acceptable. However, for full characterization and publication , DMSO-d₆ is mandatory to prove the existence of the primary alcohol and distinguish the amine protons.
Detailed Spectral Assignment (DMSO-d₆)
The following data represents the expected high-resolution performance of the product in DMSO-d₆ at 400 MHz.
The "Fingerprint" Region (Aromatic & Heteroatoms)
-
The Aromatic System (AA'BB'):
-
The 4-aminophenyl group creates a classic para-substituted pattern.
-
δ 6.90 – 7.05 ppm (d, 2H, J ≈ 8.5 Hz): Protons meta to the amino group (ortho to the cyclopentyl ring). These are deshielded by the alkyl ring.
-
δ 6.45 – 6.55 ppm (d, 2H, J ≈ 8.5 Hz): Protons ortho to the amino group. These are significantly shielded (upfield) due to the resonance electron donation of the lone pair on Nitrogen.
-
Differentiation Note: In the nitrile precursor, these shifts are downfield due to the electron-withdrawing nature of the nitrile.
-
-
The Amino Group (-NH₂):
-
δ 4.80 – 5.00 ppm (s, 2H): Broad singlet. In extremely dry DMSO, this may split, but usually appears as a distinct singlet.
-
-
The Hydroxymethyl "Proof of Reduction" (-CH₂OH):
-
δ 4.50 – 4.65 ppm (t, 1H, J ≈ 5 Hz): The Hydroxyl proton (-OH). Its appearance as a triplet proves it is coupled to a CH₂ group and is not exchanging rapidly.
-
δ 3.35 – 3.45 ppm (d, 2H, J ≈ 5 Hz): The Methylene protons (-CH₂-). In CDCl₃, this is a singlet. In DMSO, the coupling to the OH splits it into a doublet. This doublet is the primary marker of successful synthesis.
-
The Aliphatic Region (Cyclopentyl Ring)
The cyclopentyl ring is attached to a quaternary center, making the protons magnetically non-equivalent in a complex manner.
-
δ 1.50 – 1.90 ppm (m, 8H):
-
C2/C5 Protons (α to quaternary C): Generally downfield (~1.7–1.9 ppm).
-
C3/C4 Protons (β to quaternary C): Generally upfield (~1.5–1.7 ppm).
-
Note: Due to the ring puckering, this region often appears as two distinct multiplet clusters integrating to 4H each.
-
Comparative Workflow: Product vs. Alternative (Precursor)
Differentiation from the starting material (1-(4-aminophenyl)cyclopentanecarbonitrile) is the primary QC requirement.
Visual Logic of Differentiation
Caption: Logic flow for distinguishing the target alcohol from its nitrile precursor using NMR markers.
Experimental Protocol: High-Resolution Acquisition
To reproduce the data quality described above, follow this "Self-Validating" protocol.
Step 1: Sample Preparation (The "Dry" Standard)
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% TMS.
-
Critical: Use an ampoule opened immediately before use to minimize water uptake. Water in DMSO appears at ~3.33 ppm, which can dangerously overlap with the crucial -CH₂- doublet of your product.
-
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (aggregates cause line broadening).
Step 2: Acquisition Parameters[1]
-
Pulse Sequence: Standard 1H ZG30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The quaternary carbon slows the relaxation of adjacent ring protons. A short D1 will under-integrate the cyclopentyl ring relative to the aromatic protons.
-
-
Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.
-
Temperature: 298 K (25°C).
Step 3: Processing & Integration
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Phasing: Manual phasing is required for the broad -NH₂ and -OH peaks.
-
Integration Logic:
-
Set the Aromatic region (4H total) as the reference (Integral = 4.0).
-
Check the aliphatic region.[1] It must integrate to ~8.0.
-
Check the -CH₂- doublet. It must integrate to 2.0.
-
Self-Validation: If the -CH₂- integrates to < 2.0, you likely have incomplete reduction or water overlap.
-
Structural Connectivity Diagram
This diagram visualizes the magnetic coupling network you will observe in the spectrum.
Caption: 1H NMR Connectivity Map. The red arrow indicates the critical scalar coupling visible only in dry DMSO-d6.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 224802, 1-(4-Aminophenyl)cyclopentanecarbonitrile. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry. Retrieved from [Link]
Sources
Mass spectrometry (MS) fragmentation patterns of [1-(4-Aminophenyl)cyclopentyl]methanol
Context: Synthetic Intermediate Analysis (Naluzotan & 5-HT1A Agonists)
Executive Summary & Application Scope
[1-(4-Aminophenyl)cyclopentyl]methanol (MW: 191.27 Da) is a critical synthetic scaffold, primarily serving as the "head-group" intermediate in the manufacturing of Naluzotan (PRX-00023) and related phenylpiperazine-based 5-HT1A agonists.[1]
In drug development, the mass spectrometric (MS) differentiation of this molecule is vital for two specific workflows:
-
Reaction Monitoring: Verifying the complete reduction of the Nitro-precursor ([1-(4-nitrophenyl)cyclopentyl]methanol) to the Amino-target .
-
Impurity Profiling: Distinguishing the target alcohol from "Over-reduced" alkyl impurities or "De-hydroxymethylated" degradants.[1]
This guide compares the MS fragmentation behavior of the target molecule against its direct synthetic precursors and structural analogs, providing a decision framework for method development.
Structural Analysis & Theoretical Fragmentation
The molecule features a quaternary carbon connecting a cyclopentyl ring, a hydroxymethyl group, and a 4-aminophenyl moiety.[1] This geometry dictates a specific fragmentation logic driven by the stability of the tertiary carbocation.
| Feature | Chemical Structure | MS Implication |
| Core | Quaternary C1 (Cyclopentyl) | Steric strain promotes |
| Moiety A | 4-Aminophenyl | High proton affinity (ESI+); directs charge localization; forms stable quinoid-like ions.[1] |
| Moiety B | Hydroxymethyl ( | Prone to neutral loss of Formaldehyde ( |
Predicted Isobaric Interferences[1]
-
Resolution Warning: The target (
) is isobaric with certain oxidation products of phenyl-cyclopentane derivatives. High-Resolution MS (HRMS) is recommended to distinguishngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> from non-nitrogenous interferences.
Comparative MS Profiling: Target vs. Alternatives
This section compares the target analyte against its primary "alternative"—the synthetic precursor that must be differentiated during process control.[1]
Comparison A: Target (Amino) vs. Precursor (Nitro)
Objective: Confirm reduction of the Nitro group (
| Parameter | Target: Amino-Alcohol | Alternative: Nitro-Alcohol | Differentiation Logic |
| Formula | Mass Shift: | ||
| Parent Ion (ESI+) | m/z 192.1 | m/z 222.1 | Distinct precursors allow easy separation. |
| Primary Fragment | m/z 161.1 (Loss of | m/z 191.1 (Loss of | Both lose the hydroxymethyl group, maintaining the |
| Secondary Fragment | m/z 174.1 (Loss of | m/z 204.1 (Loss of | Dehydration is common to both. |
| Diagnostic Ion | m/z 106.0 (Aminobenzyl cation) | m/z 136.0 (Nitrobenzyl cation) | The aromatic core fragment confirms the oxidation state of the nitrogen. |
Comparison B: Ionization Technique (ESI vs. EI)
Objective: Select the correct instrument for sensitivity vs. structural elucidation.
-
Electrospray Ionization (ESI+): Produces a strong
(192). Fragmentation requires Collision Induced Dissociation (CID).[1] Best for: Quantitative trace analysis (LC-MS/MS).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Electron Impact (EI, 70eV): The molecular ion (
) is often weak or absent due to rapid loss of the hydroxymethyl group. The Base Peak is typically m/z 160.[1] Best for: Structural confirmation against libraries (GC-MS).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Fragmentation Mechanism & Pathway
The following diagram illustrates the specific ESI+ fragmentation pathway for [1-(4-Aminophenyl)cyclopentyl]methanol. The pathway is driven by the stability of the carbocation at the quaternary center following the loss of the hydroxymethyl group.
Caption: ESI+ Fragmentation pathway. The dominant channel is the loss of the hydroxymethyl group (m/z 161) due to the formation of a tertiary benzylic carbocation.
Experimental Protocol (LC-MS/MS)
This protocol is designed to validate the purity of the intermediate before proceeding to Naluzotan synthesis.
A. Sample Preparation[1][2][3][4]
-
Stock Solution: Dissolve 1 mg of [1-(4-Aminophenyl)cyclopentyl]methanol in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).
-
Note: The addition of Formic Acid is crucial to protonate the aniline amine, enhancing sensitivity in ESI+.
-
B. LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes. (The polar hydroxymethyl group causes early elution compared to the Nitro-precursor).[1]
C. MS Parameters (Triple Quadrupole)
-
Source: ESI Positive Mode.
-
Scan Type: Product Ion Scan (Daughter Scan) of m/z 192.1.
-
Collision Energy (CE):
Method Development Decision Tree
Use this workflow to determine the appropriate analysis mode based on your specific synthesis stage.
Caption: Workflow for selecting between LC-MS (MRM) for quantification and GC-MS (with derivatization) for structural identification.
References
-
Naluzotan Development: BenchChem Technical Overview. "The Discovery and Development of Naluzotan Hydrochloride." Accessed 2026.[1][2][3] [1]
-
General MS Principles: Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns (Amines and Alcohols)." Accessed 2026.[1][2][3]
-
Related Benzodiazepine Synthesis: National Institutes of Health (PubMed). "Synthesis of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones." (Demonstrates 1-(4-aminophenyl)cyclopentyl intermediates).
-
PubChem Compound Summary: "(1-phenylcyclopentyl)methanol Derivatives."
Sources
HPLC retention times and method development for [1-(4-Aminophenyl)cyclopentyl]methanol
An In-Depth Guide to HPLC Method Development for [1-(4-Aminophenyl)cyclopentyl]methanol: A Comparative Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) method development for the compound [1-(4-Aminophenyl)cyclopentyl]methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chromatographic principles that govern separation. We will explore how the unique physicochemical properties of this analyte dictate the strategic choices in method development, comparing different approaches to achieve optimal retention, resolution, and peak shape.
Understanding the Analyte: [1-(4-Aminophenyl)cyclopentyl]methanol
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount.[1] [1-(4-Aminophenyl)cyclopentyl]methanol possesses a distinct structure that presents both opportunities and challenges for chromatographic separation. It contains a primary aromatic amine, a primary alcohol, and a non-polar cyclopentyl group attached to a benzene ring. These features directly influence its behavior in a chromatographic system.
The key to a successful HPLC method is to control the interactions between the analyte, the stationary phase, and the mobile phase.[2] For [1-(4-Aminophenyl)cyclopentyl]methanol, the most critical feature is the primary aromatic amine, which is ionizable. The polarity of the molecule, and thus its retention in reversed-phase HPLC, can be significantly manipulated by controlling the pH of the mobile phase.[3]
| Property | Predicted Value/Type | Source | Significance in HPLC Method Development |
| Molecular Formula | C12H17NO | [4] | Influences molecular weight and potential for detection. |
| Molecular Weight | 191.27 g/mol | [4] | Basic property for calculations and mass spectrometry. |
| Predicted XlogP | 2.2 | [4] | Indicates moderate hydrophobicity, suggesting good initial suitability for Reversed-Phase HPLC. |
| pKa (Amine Group) | ~4.6 (Predicted for Aniline) | [5][6] | The amine group's ionization state is pH-dependent. This is the most critical parameter for controlling retention in RP-HPLC. |
| Functional Groups | Primary Aromatic Amine, Primary Alcohol, Phenyl Ring, Cyclopentyl Group | [4] | The amine is basic and ionizable. The alcohol is a polar hydrogen bond donor. The phenyl ring allows for π-π interactions. The cyclopentyl and phenyl groups provide hydrophobicity. |
The Strategic Core of Method Development: A Comparative Overview
Developing a robust HPLC method involves the systematic optimization of several parameters.[7] For an ionizable aromatic compound like [1-(4-Aminophenyl)cyclopentyl]methanol, the choice of stationary phase and mobile phase pH are the most impactful variables.
Caption: Effect of mobile phase pH on analyte ionization and RP-HPLC retention.
Comparison of Starting Mobile Phase Conditions
| Parameter | Condition A: Early Elution | Condition B: Increased Retention | Rationale |
| Aqueous Phase | 0.1% Formic Acid in Water (pH ~2.7) | 20 mM Phosphate Buffer (pH 7.0) | Formic acid ensures the amine is protonated (Ar-NH₃⁺), reducing retention. [8]A neutral pH buffer ensures the amine is in its neutral form (Ar-NH₂), increasing retention. |
| Organic Phase | Acetonitrile | Acetonitrile | Acetonitrile is a common choice due to its low UV cutoff and viscosity. [3]Methanol is an alternative that can offer different selectivity. |
| Elution Mode | Gradient | Gradient | A gradient from a low to a high percentage of organic solvent is recommended for initial method development to elute all components in a reasonable time. [8] |
| Expected tR | Shorter | Longer | Condition A will result in a significantly shorter retention time (tR) due to the increased polarity of the protonated analyte. |
Experimental Protocols
The following protocols provide a robust starting point for method development. All mobile phases should be filtered through a 0.45 µm membrane and degassed prior to use. [9]
Protocol 1: General RP-HPLC Method (Screening)
This protocol is designed as a starting point to determine the approximate retention time and assess peak shape.
Caption: General experimental workflow for HPLC analysis.
HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 or Phenyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Protocol 2: Sample and Mobile Phase Preparation
Accuracy in preparation is critical for reproducible results.
1. Standard Stock Solution Preparation (1 mg/mL):
- Accurately weigh approximately 10 mg of [1-(4-Aminophenyl)cyclopentyl]methanol standard.
- Transfer to a 10 mL volumetric flask.
- Add approximately 5 mL of a 50:50 (v/v) mixture of acetonitrile and water to dissolve the standard.
- Dilute to the mark with the same 50:50 mixture.
2. Working Standard Solution (100 µg/mL):
- Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
- Dilute to the mark with the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). [8] * Filter the solution through a 0.22 µm syringe filter before injection.
3. Mobile Phase Preparation (0.1% Formic Acid):
- Measure 1 L of HPLC-grade water into a clean mobile phase reservoir bottle.
- Carefully add 1.0 mL of formic acid to the water.
- Mix thoroughly and degas for 15 minutes.
Data Interpretation and Troubleshooting
A common issue when analyzing basic compounds like aromatic amines is peak tailing. This is often caused by secondary interactions between the positively charged amine (at low pH) and negatively charged residual silanol groups on the silica surface of the stationary phase. [2][8]
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Peak Tailing | 1. Secondary interaction with residual silanols.<[8]br>2. Column overload. | 1a. Use a modern, high-purity, end-capped column.1b. Add a competing base like 0.1% triethylamine (TEA) to the mobile phase to mask silanols.<[8]br>1c. Increase the mobile phase pH to use the neutral form of the analyte.2. Reduce sample concentration or injection volume. |
| Shifting Retention Times | 1. Inadequate column equilibration.2. Mobile phase composition drift.3. Fluctuation in column temperature. | 1. Increase equilibration time between runs.2. Prepare fresh mobile phase daily.3. Use a column oven to maintain a constant temperature. |
| Poor Resolution | 1. Suboptimal mobile phase composition or pH.2. Inappropriate stationary phase. | 1a. Adjust the gradient slope (make it shallower).1b. Fine-tune the mobile phase pH to alter the selectivity between the analyte and impurities.2. Screen alternative columns (e.g., switch from C18 to a Phenyl column). |
Conclusion
The development of a robust and reliable HPLC method for [1-(4-Aminophenyl)cyclopentyl]methanol is highly achievable through a systematic approach. The compound's moderate hydrophobicity makes it well-suited for reversed-phase chromatography. The key to success lies in the strategic manipulation of the mobile phase pH to control the ionization and, therefore, the retention of the primary aromatic amine group. A low pH mobile phase (e.g., using formic acid) will provide shorter retention times, while a neutral pH will significantly increase retention. For initial screening, a C18 or Phenyl column with a water/acetonitrile gradient containing 0.1% formic acid provides an excellent starting point. Subsequent optimization should focus on adjusting the pH and gradient slope to achieve the desired resolution and peak shape, with careful attention paid to mitigating potential peak tailing through the use of modern, end-capped columns or mobile phase additives.
References
-
DergiPark. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Available at: [Link]
-
PubMed. (n.d.). Optimization of the sensitivity of high-performance liquid chromatography in the detection of heterocyclic aromatic amine mutagens. Available at: [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available at: [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]
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Taylor & Francis. (2007). Experimental Design Optimization of Solid‐Phase Microextraction Conditions for the Determination of Heterocyclic Aromatic Amines by High‐Performance Liquid Chromatography. Available at: [Link]
-
Scribd. (2025). Normal Phase HPLC Columns For Amino Acid Analysis. Available at: [Link]
-
PubChem - NIH. (n.d.). 1-Aminocyclopentanemethanol. Available at: [Link]
-
ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]
-
PubChemLite. (n.d.). [1-(4-aminophenyl)cyclopentyl]methanol (C12H17NO). Available at: [Link]
-
LCGC International. (2020). Choosing the Right HPLC Stationary Phase. Available at: [Link]
-
Welch Materials. (n.d.). HPLC Column Selection Guide. Available at: [Link]
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021). a comprehensive review of method development by hplc. Available at: [Link]
-
Chemchart. (n.d.). [1-(aminomethyl)cyclopentyl]methanol (2239-31-8). Available at: [Link]
-
ChemBK. (2024). (4-aminophenyl)methanol. Available at: [Link]
-
ChemSynthesis. (2025). 1-(4-aminophenyl)ethanol. Available at: [Link]
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PubChem. (n.d.). (4-Aminophenyl)(phenyl)methanol. Available at: [Link]
-
Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available at: [Link]
-
Impactfactor. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). (4-AMINOPHENYL)METHANOL | CAS 623-04-1. Available at: [Link]
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PMC. (2020). RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. Available at: [Link]
-
MedCrave online. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Available at: [Link]
-
ResearchGate. (2018). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. Available at: [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available at: [Link]
-
Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. Available at: [Link]
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N/A. (n.d.). Approximate pKa chart of the functional groups: values to know. Available at: [Link]
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Technical Comparison Guide: FTIR Identification of [1-(4-Aminophenyl)cyclopentyl]methanol
Audience: Researchers, Medicinal Chemists, and QC Analysts. Purpose: To provide a definitive spectral identification framework for [1-(4-Aminophenyl)cyclopentyl]methanol (CAS 1368639-80-8), distinguishing it from critical synthetic precursors and structural analogs.
Introduction: The Analytical Challenge
[1-(4-Aminophenyl)cyclopentyl]methanol is a specialized carbocyclic building block, often utilized in the synthesis of pharmaceutical intermediates for kinase inhibitors and GPCR ligands. Its structure combines three distinct functional domains: a primary aromatic amine , a primary aliphatic alcohol , and a quaternary cyclopentyl core .
The identification challenge lies in the spectral overlap between the hydroxyl (-OH) and amine (-NH₂) groups, both of which absorb in the high-frequency region (3200–3500 cm⁻¹). Furthermore, distinguishing this compound from its nitro-precursors or carboxylic acid analogs is critical for validating reaction completion in multi-step synthesis.
This guide moves beyond simple peak listing. It provides a comparative analysis of the target molecule against its most common synthetic impurities, establishing a self-validating protocol for purity assessment.
Experimental Methodology: ATR vs. Transmission
For the most reliable identification, the choice of sampling technique is paramount.
| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) | Recommendation |
| Sample Prep | None (Direct solid contact) | Grinding with KBr (1:100 ratio) | ATR (Diamond) |
| Path Length | Fixed (~2 µm) | Variable (User-dependent) | ATR for reproducibility |
| H-Bonding | Preserves solid-state H-bonding network | Grinding may disrupt H-bonding | ATR for native state |
| Artifacts | Minimal (requires good contact) | Moisture absorption (O-H interference) | ATR minimizes water peaks |
Protocol Recommendation: Use a Diamond ATR accessory. The hardness of the diamond allows for high-pressure contact, essential for the crystalline powder form of this amino-alcohol, ensuring high-quality spectra without the hygroscopic interference common in KBr pellets.
Spectral Fingerprint Analysis
The FTIR spectrum of [1-(4-Aminophenyl)cyclopentyl]methanol is defined by the interplay of its three functional domains.
A. The High-Frequency Region (3500–2800 cm⁻¹)
-
The "Overlap" Zone (3450–3200 cm⁻¹): This is the most complex region.
-
Primary Amine (-NH₂): Expect a characteristic doublet (asymmetric stretch ~3450 cm⁻¹, symmetric stretch ~3350 cm⁻¹).
-
Primary Alcohol (-OH): A broad, intense band centered ~3300–3400 cm⁻¹, often merging with the amine peaks.
-
Diagnostic Insight: A sharp "shoulder" on the high-frequency side of the broad OH band indicates the free N-H asymmetric stretch.
-
-
Aliphatic C-H (2960–2850 cm⁻¹):
-
Cyclopentyl Ring: Distinct methylene (-CH₂-) stretches. Look for asymmetric stretching at 2955 cm⁻¹ and symmetric stretching at 2870 cm⁻¹ .
-
Differentiation: The absence of C-H stretches above 3000 cm⁻¹ (alkenyl/alkynyl) confirms the saturation of the cyclopentyl ring.
-
B. The Fingerprint Region (1700–600 cm⁻¹)
-
Amine Scissoring (1620 cm⁻¹): A medium-intensity band corresponding to the N-H bending mode.
-
Aromatic Ring Modes (1600 & 1515 cm⁻¹): The "breathing" modes of the benzene ring. The band at ~1515 cm⁻¹ is often the strongest aromatic signal.
-
C-N Stretching (1280–1300 cm⁻¹): Characteristic of aromatic primary amines.
-
C-O Stretching (1050 cm⁻¹): A strong, sharp band specific to primary alcohols (-CH₂OH). This is a critical checkpoint to confirm the reduction of any carboxylic acid or ester precursors.
-
Para-Substitution Pattern (820–840 cm⁻¹): A strong C-H out-of-plane (oop) bending vibration. A single strong band here confirms the para-substitution (1,4-disubstitution) of the phenyl ring.
Summary Table of Diagnostic Peaks
| Frequency (cm⁻¹) | Assignment | Functional Group | Diagnostic Value |
| 3450, 3350 | N-H Stretch (Doublet) | Primary Amine | Confirms -NH₂ presence |
| 3400-3200 | O-H Stretch (Broad) | Primary Alcohol | Confirms -OH presence |
| 2955, 2870 | C-H Stretch | Cyclopentyl Ring | Confirms saturated ring |
| 1620 | N-H Bend (Scissoring) | Primary Amine | Differentiates from secondary amines |
| 1515 | C=C Ring Stretch | Aromatic Ring | Strong aromatic indicator |
| 1050 | C-O Stretch | Primary Alcohol | Critical: Distinguishes from acid/ester |
| 830 | C-H OOP Bend | p-Substituted Benzene | Confirms substitution pattern |
Comparative Analysis: Distinguishing from Alternatives
In a synthesis context, the "alternatives" are the precursors or impurities. The following decision matrix allows for rapid validation of the reaction product.
Scenario A: Target vs. Nitro-Precursor
Context: Reduction of [1-(4-nitrophenyl)cyclopentyl]methanol to the amine.
-
Target: N-H doublet (~3400 cm⁻¹), N-H bend (1620 cm⁻¹).
-
Impurity (Nitro): Strong bands at 1520 cm⁻¹ (asymmetric NO₂) and 1350 cm⁻¹ (symmetric NO₂).
-
Verdict: Disappearance of the 1350 cm⁻¹ band is the best indicator of complete reduction.
Scenario B: Target vs. Nitrile-Precursor
Context: Reduction of 1-(4-aminophenyl)cyclopentanecarbonitrile.
-
Target: Broad O-H stretch (~3300 cm⁻¹).
-
Impurity (Nitrile): Sharp, distinct band at ~2230 cm⁻¹ (C≡N).
-
Verdict: Any peak in the "silent region" (2000–2300 cm⁻¹) indicates unreacted nitrile.
Scenario C: Target vs. Carboxylic Acid
Context: Reduction of 1-(4-aminophenyl)cyclopentanecarboxylic acid.
-
Target: C-O stretch at 1050 cm⁻¹ (Alcohol).
-
Impurity (Acid): Strong C=O stretch at ~1700 cm⁻¹ and broad O-H (acid dimer) ~3000–2500 cm⁻¹.
-
Verdict: The shift of the oxygen functionality from C=O (1700) to C-O (1050) confirms reduction.
Visual Workflow for Identification
The following diagram illustrates the logical flow for validating the identity of [1-(4-Aminophenyl)cyclopentyl]methanol using FTIR data.
Figure 1: Step-by-step spectral decision tree for validating [1-(4-Aminophenyl)cyclopentyl]methanol purity.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectroscopy: Theory and Instrumentation. NIST Chemistry WebBook. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group assignment).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Retrieved from [Link]
Definitive Confirmation of [1-(4-Aminophenyl)cyclopentyl]methanol: Elemental Analysis vs. Orthogonal Methods
Topic: Elemental Analysis Data for [1-(4-Aminophenyl)cyclopentyl]methanol Confirmation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the structural confirmation of [1-(4-Aminophenyl)cyclopentyl]methanol (C₁₂H₁₇NO), researchers often rely heavily on spectroscopic data (NMR, MS). However, for this specific amino-alcohol scaffold—often derived from the reduction of 1-(4-aminophenyl)cyclopentanecarbonitrile—spectroscopy alone is insufficient. It fails to quantify non-chromophoric impurities like inorganic salts (from reduction workups) or trapped lattice solvents (common in amino-alcohols).
This guide objectively compares Elemental Analysis (CHN) against High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR). We demonstrate why EA remains the critical "gatekeeper" for establishing bulk purity and stoichiometry, providing the theoretical baselines and experimental acceptance criteria required for pharmaceutical intermediate qualification.
Elemental Analysis Data: The Gold Standard
For a compound like [1-(4-Aminophenyl)cyclopentyl]methanol, Elemental Analysis (EA) is the only method that simultaneously validates the molecular formula and the bulk material state (solvation/salt form).
Theoretical vs. Acceptance Criteria
The following table outlines the calculated theoretical values for the free base and the acceptable experimental error limits (typically
| Element | Theoretical Mass % (Free Base) | Theoretical Mass % (HCl Salt)* | Acceptable Experimental Range (Free Base) |
| Carbon (C) | 75.35% | 63.29% | 74.95% – 75.75% |
| Hydrogen (H) | 8.96% | 7.97% | 8.56% – 9.36% |
| Nitrogen (N) | 7.32% | 6.15% | 6.92% – 7.72% |
| Oxygen (O) | 8.36% | 7.03% | Calculated by difference |
*Note: The HCl salt values are provided for comparison, as this compound is frequently isolated as a hydrochloride salt during synthesis to improve stability.
Why This Matters:
If your experimental Nitrogen value drops to ~6.15% while Carbon drops to ~63%, you have isolated the HCl salt , not the free base. NMR often misses this distinction if the proton exchange is rapid or if the solvent (DMSO-d6) masks the acidic protons.
Comparative Analysis: EA vs. HRMS vs. NMR
While EA provides bulk confirmation, it lacks structural specificity. The table below compares the performance of EA against its primary alternatives for this specific molecule.
| Feature | Elemental Analysis (EA) | HRMS (ESI-TOF) | 1H NMR (500 MHz) |
| Primary Function | Bulk Purity & Stoichiometry | Molecular Formula Confirmation | Structural Connectivity |
| Detection of Inorganics | Excellent (via Ash/Residue) | Poor (Ion suppression issues) | Poor (Invisible) |
| Solvent Quantitation | Excellent (deviations in C/H) | Poor (Desolvation in source) | Good (if distinct peaks exist) |
| Sample Requirement | High (~2–5 mg, destructive) | Low (<1 mg) | Moderate (~5–10 mg) |
| Blind Spot | Isomers (same % composition) | Salts/Solvates | Inorganic salts |
Critical Insight:
For [1-(4-Aminophenyl)cyclopentyl]methanol, HRMS will confirm the mass (
Experimental Protocols
To ensure the data above is reproducible, the following protocols must be followed. These are designed to eliminate common sources of error such as hygroscopicity.
Protocol A: Sample Preparation for EA
-
Pre-treatment: The amino-alcohol moiety is capable of hydrogen bonding with atmospheric water.
-
Dry the sample in a vacuum oven at 40°C for 6 hours over P₂O₅.
-
Verify constant weight before analysis.
-
-
Combustion: Use a high-temperature combustion analyzer (e.g., Elementar vario EL cube).
-
Oxidation Zone: 1150°C (ensure complete oxidation of the cyclopentyl ring).
-
Reduction Zone: 850°C (copper).
-
-
Calibration: Calibrate using Acetanilide (Standard) to bracket the nitrogen content (~10%).
Protocol B: Orthogonal Validation (HRMS)
-
Instrument: Q-TOF Mass Spectrometer.
-
Ionization: ESI Positive Mode.
-
Solvent: Methanol + 0.1% Formic Acid (to protonate the amine).
-
Target:
192.1383 (Calculated for ). -
Acceptance: Mass error < 5 ppm.
Visualizing the Confirmation Workflow
The following diagram illustrates the decision logic for confirming the structure and purity, highlighting where EA acts as the critical filter for inorganic contaminants.
Caption: Analytical workflow prioritizing EA as the final gatekeeper for bulk purity after structural confirmation by NMR and HRMS.
Technical Analysis of Impurities
When EA data fails (deviates >0.4%), the direction of the deviation often identifies the specific impurity in this synthesis:
-
Low Carbon, Low Nitrogen:
-
Cause: Inorganic contamination. The synthesis often involves reducing a nitrile with metal hydrides or hydrogenation catalysts. Residual silica or metal salts dilute the organic mass.
-
-
Low Carbon, High Hydrogen:
-
Cause: Trapped Solvent (Water/Methanol).[1] The "methanol" tail of the molecule interacts strongly with solvent methanol.
-
-
High Carbon:
-
Cause: Incomplete reduction (presence of the precursor nitrile or intermediate imine), or residual non-polar solvents (Hexane/Toluene).
-
References
-
PubChem. (2025).[2][3] Compound Summary: [1-(4-aminophenyl)cyclopentyl]methanol.[4] National Library of Medicine. [Link]
-
Pandit, S. B., et al. (2024).[1] Chromatographic Assurance: Validating Analytical Methods for Novel Cyclopenta-pyrimidine Derivatives. Journal of Chemical Health Risks. [Link]
Sources
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- 2. 1-Amino-1-cyclopentylmethanol | C6H13NO | CID 18425465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Aminophenyl)cyclopentanecarbonitrile | C12H14N2 | CID 767958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - [1-(4-aminophenyl)cyclopentyl]methanol (C12H17NO) [pubchemlite.lcsb.uni.lu]
Comparative Guide to the Crystal Structure Determination of [1-(4-Aminophenyl)cyclopentyl]methanol
This guide provides a comprehensive comparison of methodologies for determining the crystal structure of the novel small molecule [1-(4-Aminophenyl)cyclopentyl]methanol. As of the latest search, a public crystal structure for this specific compound has not been deposited in major crystallographic databases. Therefore, this document serves as both a practical guide and a comparative analysis of the primary and alternative techniques a researcher would employ for its de novo structure determination.
We will explore the gold-standard method, Single-Crystal X-ray Diffraction (SC-XRD), and compare its capabilities with Powder X-ray Diffraction (PXRD) and Computational Crystal Structure Prediction (CSP). This guide is intended for researchers in crystallography, medicinal chemistry, and drug development who require a deep understanding of solid-state characterization.
The Pivotal Role of Crystal Structure in Drug Development
The precise three-dimensional arrangement of atoms in a solid-state material—its crystal structure—is a critical piece of information in the development of active pharmaceutical ingredients (APIs). For a molecule like [1-(4-Aminophenyl)cyclopentyl]methanol, understanding its crystal structure provides invaluable insights into:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have drastically different physical properties, including solubility, bioavailability, and stability, which are critical for drug efficacy and safety.
-
Molecular Conformation: The exact spatial arrangement of the molecule's atoms, which dictates its interactions with biological targets.
-
Intermolecular Interactions: The network of hydrogen bonds, van der Waals forces, and other interactions that hold the crystal lattice together. These interactions influence the material's mechanical properties and dissolution behavior.
Given its importance, the definitive determination of the crystal structure is a non-negotiable step in the characterization of any new pharmaceutical compound.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction is the unambiguous method for determining the crystal structure of a compound. It provides a complete, three-dimensional map of electron density from which the positions of all non-hydrogen atoms can be refined with very high precision.
The SC-XRD Experimental Workflow
The successful determination of a crystal structure via SC-XRD is a multi-step process that demands meticulous experimental technique. The causality behind each step is crucial for obtaining high-quality, publishable data.
Figure 1: The workflow for single-crystal X-ray diffraction.
Protocol: Single Crystal Growth and Data Collection
Objective: To obtain a high-quality single crystal of [1-(4-Aminophenyl)cyclopentyl]methanol and collect a complete set of diffraction data.
Methodology:
-
Purification & Solubility Screening:
-
Rationale: Impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality. A highly pure starting material is paramount.
-
Protocol: The synthesized compound is first purified, for instance by column chromatography. Then, its solubility is tested in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) to identify suitable candidates for crystallization. An ideal solvent will show moderate solubility at room temperature and good solubility at elevated temperatures.
-
-
Crystal Growth:
-
Rationale: The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals. Slow growth is key to quality.[1]
-
Protocol (Slow Evaporation):
-
Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., methanol/water mixture) in a small vial.
-
Cover the vial with a cap that has been pierced with one or two small holes using a needle.
-
Place the vial in a vibration-free environment.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor for the formation of clear, well-defined crystals with sharp edges. Crystals should ideally be between 0.1 and 0.3 mm in all dimensions.[2]
-
-
-
Crystal Mounting and Screening:
-
Rationale: A suitable crystal must be mounted on the diffractometer and a preliminary diffraction pattern collected to assess its quality.
-
Protocol:
-
Under a microscope, select a high-quality crystal and mount it on a cryo-loop.
-
Flash-cool the crystal in a stream of liquid nitrogen (100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.[3]
-
Mount the crystal on the goniometer of the diffractometer.
-
Collect a few initial diffraction images to check for single-crystal nature (i.e., no split spots or powder rings) and diffraction intensity.
-
-
-
Data Collection, Solution, and Refinement:
-
Rationale: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[4][5] This data is then used to solve and refine the crystal structure.
-
Protocol:
-
Define a data collection strategy using the instrument software to ensure complete data with adequate redundancy.
-
Collect the diffraction data, typically over several hours.
-
Process the raw data to integrate the intensities of the diffraction spots.
-
Solve the structure using software packages that employ direct methods or Patterson functions to find the initial positions of the atoms.
-
Refine the atomic positions, bond lengths, and angles against the experimental data until the model converges.
-
Validate the final structure using established crystallographic checks and deposit the results as a Crystallographic Information File (CIF).
-
-
Alternative and Complementary Techniques
While SC-XRD is definitive, it is not always feasible if single crystals of sufficient quality cannot be grown. In such cases, other methods provide valuable, albeit less complete, structural information.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique used to analyze a polycrystalline (powder) sample. Instead of the sharp, discrete spots seen in a single-crystal experiment, PXRD produces a characteristic pattern of diffraction peaks as a function of the scattering angle (2θ).[6]
Key Applications & Limitations:
-
Phase Identification & Purity: PXRD is excellent for identifying the crystalline phase of a bulk sample and detecting the presence of impurities or different polymorphs.[7][8] Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."
-
Unit Cell Determination: If the sample is of a single, pure phase, the positions of the diffraction peaks can be used to determine the unit cell parameters. However, this is far more challenging than with SC-XRD.
-
Structure Solution: In some cases, it is possible to solve a crystal structure from high-quality powder data, but this is a complex process known as ab initio structure determination from powder data.[8][9] The overlapping of peaks in the powder pattern often makes unambiguous structure solution difficult for complex molecules.
Figure 2: Interplay between key structure determination methods.
Computational Crystal Structure Prediction (CSP)
CSP is an in silico method that aims to predict the stable crystal structures of a molecule based solely on its chemical diagram.[10] Modern CSP methods use sophisticated algorithms to generate thousands of hypothetical crystal packing arrangements and rank them based on their calculated lattice energies.[10][11]
Key Advantages & Role:
-
Polymorph Landscape: CSP can predict the likely polymorphs of a compound, including metastable forms that may be difficult to isolate experimentally.[12] This is crucial for risk assessment in pharmaceutical development.[13]
-
Guiding Experiments: The predicted stable structures can guide crystallization experiments by suggesting which forms are thermodynamically favored.
-
Complementing Powder Data: A predicted crystal structure can be used to generate a calculated PXRD pattern. If this matches an experimental pattern, it provides strong evidence for that structure, even if a single crystal cannot be grown.
Comparative Analysis of Methods
The choice of method depends on the available sample and the research question. The following table summarizes the key performance characteristics of each technique for the structural analysis of [1-(4-Aminophenyl)cyclopentyl]methanol.
| Feature | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) | Crystal Structure Prediction (CSP) |
| Sample Requirement | Single crystal (~0.1-0.3 mm) | Polycrystalline powder (~5-10 mg) | 2D chemical structure only |
| Primary Output | Atomic coordinates, bond lengths/angles, space group, unit cell | 1D diffractogram (Intensity vs. 2θ) | Ranked list of predicted crystal structures (CIFs) |
| Structural Information | Unambiguous, complete 3D structure | Unit cell, phase purity; structure solution is challenging | Hypothetical 3D structures; provides polymorph landscape |
| Key Advantage | Definitive atomic-level accuracy | Fast, non-destructive analysis of bulk material | No experimental sample needed; predicts undiscovered forms |
| Key Limitation | Requires high-quality single crystals, which can be a bottleneck[14] | Peak overlap limits resolution; structure solution is difficult[9] | Predictions require experimental validation; computationally intensive[11][15] |
| Typical Use Case | Absolute structure determination of a new compound | Routine quality control, polymorph screening, phase ID | Early-stage risk assessment, guiding polymorph screens |
Recommended Integrated Workflow
For a comprehensive and robust determination of the solid-state structure of [1-(4-Aminophenyl)cyclopentyl]methanol, an integrated approach is recommended:
-
Start with CSP: Perform a computational screen to predict the low-energy polymorphs. This provides a theoretical landscape of what to expect.
-
Synthesize and Crystallize: Synthesize the material and conduct extensive crystallization screening aimed at producing both the predicted stable form and any potential metastable forms.
-
Analyze with PXRD: Use PXRD to analyze the bulk powder from the synthesis. This confirms the phase purity and can be compared against the patterns calculated from the CSP results.
-
Isolate and Analyze with SC-XRD: If single crystals are obtained, perform SC-XRD to definitively solve the structure. This result serves as the ultimate validation for the CSP and provides the ground truth for the PXRD analysis.
This synergistic workflow leverages the predictive power of computation with the definitive accuracy of single-crystal diffraction, ensuring a thorough understanding of the compound's solid-state chemistry.
References
- Protein X-ray Crystallography: Basic principles. Vertex AI Search.
- Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspir
- Chemical crystalliz
- The Applications & Principles of X-Ray Crystallography. AZoM.
- Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. MDPI.
- 10.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Ossila.
- Crystal Structure Prediction Services for Drug Development. OpenEye Scientific.
- Crystal structure prediction. Wikipedia.
- A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Valid
- Crystal structure prediction workflow for small molecule drug formul
- Advanced crystallisation methods for small organic molecules. ePrints Soton.
- Crystallization of small molecules. Unknown Source.
- A revolution in crystal structure prediction of pharmaceutical drugs. University of Luxembourg.
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
- X-ray Crystallography. Slideshare.
- X-ray Crystallography.
- Overview of Powder X-ray Diffraction (PXRD).
- X-ray Crystallography. Anton Paar Wiki.
- Strengths and Limitations of Powder X-ray Diffraction. CCDC.
- Small Molecule Diffraction. Diamond Light Source.
- Single-crystal X-ray Diffraction. SERC (Carleton).
- Single Crystal X-ray diffraction. Rigaku.
- Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm.
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- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. Protein X-ray Crystallography: Key Principles [proteinstructures.com]
- 4. azom.com [azom.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 11. eyesopen.com [eyesopen.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. A revolution in crystal structure prediction of pharmaceutical drugs [idw-online.de]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. schrodinger.com [schrodinger.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
